MAO-B Inhibitory Potency and Tissue Persistence: p-Fluoro-Deprenyl vs. l-Deprenyl
In vitro, p-fluoro-deprenyl (PFD) is a slightly less potent inhibitor of MAO-B than the parent compound l-deprenyl, yet it maintains a more prolonged concentration in tissues, a pharmacokinetic advantage that may offset its marginally lower enzyme inhibitory potency . The compound retains high selectivity for MAO-B over MAO-A, consistent with the propargylamine class .
| Evidence Dimension | MAO-B inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | Slightly less potent than l-deprenyl (exact IC₅₀ value ratio not numerically reported in the primary review; described qualitatively as 'slightly less potent') |
| Comparator Or Baseline | l-Deprenyl (selegiline): IC₅₀ ≈ 7–19 nM for human MAO-B depending on assay conditions |
| Quantified Difference | Directional: PFD marginally weaker in vitro inhibitor; PFD exhibits more prolonged tissue concentration compared to deprenyl |
| Conditions | In vitro MAO-B enzyme inhibition assays; tissue concentration measured in rodent models following systemic administration |
Why This Matters
For applications where sustained target engagement is prioritized over peak potency—such as chronic neuroprotection models—PFD's prolonged tissue residence may offer a functional advantage over deprenyl despite marginally lower intrinsic enzyme inhibitory activity.
- [1] Magyar K. Behaviour of (-)-deprenyl and its analogues. J Neural Transm Suppl. 1994;41:167-75. doi:10.1007/978-3-7091-9324-2_23. PMID: 7931223. View Source
- [2] Nag S, Varrone A, Tóth M, et al. In vivo evaluation in cynomolgus monkey brain and metabolism of [¹⁸F]fluorodeprenyl: a new MAO-B PET radioligand. Synapse. 2012;66(4):323-30. doi:10.1002/syn.21514. PMID: 22124971. View Source
- [3] High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacol Sin. (Referenced IC₅₀: deprenyl to MAO-B = 7.04 nmol/L). View Source
